Home > Products > Screening Compounds P103524 > Etidronic acid (disodium salt)
Etidronic acid (disodium salt) -

Etidronic acid (disodium salt)

Catalog Number: EVT-14930620
CAS Number:
Molecular Formula: C2H8Na2O8P2
Molecular Weight: 268.01 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Etidronic acid, specifically in its disodium salt form, is a first-generation bisphosphonate compound. It is chemically recognized as disodium hydrogen (1-hydrogen phosphonato-1-hydroxyethyl)phosphonate and is primarily used in medical and industrial applications. This compound mimics the action of pyrophosphate, which plays a crucial role in regulating calcification and decalcification processes in biological systems. The compound has been utilized since its FDA approval in 1977, although its use has diminished in favor of more advanced bisphosphonates such as zoledronic acid and ibandronic acid .

Source and Classification

Etidronic acid disodium salt is classified under bisphosphonates, which are compounds that contain two phosphonate groups. Its primary applications include the treatment of Paget's disease and as a chelating agent in various industrial processes. The compound is synthesized from phosphoric acid derivatives and is known for its ability to inhibit bone resorption by osteoclasts .

Synthesis Analysis

Methods

The synthesis of etidronic acid disodium salt typically involves the reaction of phosphorous acid with acetic acid or an acetic anhydride mixture, followed by hydrolysis. The resultant product is then neutralized with sodium hydroxide to form the disodium salt. Key steps include:

  1. Condensation Reaction: Mixing phosphorous trichloride with acetic acid under controlled conditions.
  2. Hydrolysis: Heating the mixture to facilitate the formation of etidronic acid.
  3. Neutralization: Adding sodium hydroxide to convert etidronic acid into its disodium salt form .

Technical Details

The synthesis process requires careful temperature control and monitoring of pH levels to ensure high purity and yield of the final product. Typically, the reaction conditions are optimized to minimize impurities and maximize the efficiency of the conversion process.

Molecular Structure Analysis

Structure

Etidronic acid disodium salt has a molecular formula of C2H8Na2O7P2C_2H_8Na_2O_7P_2 with a molecular weight of approximately 230.02 g/mol . The structure consists of two phosphonate groups attached to a hydroxyethyl moiety, which contributes to its biological activity.

Data

  • CAS Number: 7414-83-7
  • IUPAC Name: Disodium hydrogen (1-hydrogen phosphonato-1-hydroxyethyl)phosphonate
  • SMILES Notation: [Na+].[Na+].CC(O)(P(O)([O-])=O)P(O)([O-])=O
  • InChI Key: GWBBVOVXJZATQQ-UHFFFAOYSA-L .
Chemical Reactions Analysis

Etidronic acid can participate in various chemical reactions, primarily due to its ability to chelate metal ions. Its significant reactions include:

  1. Chelation: Etidronic acid effectively binds with metal ions such as calcium, iron, copper, and zinc, forming stable complexes.
  2. Hydrolysis: Under certain conditions, it can undergo hydrolysis, affecting its stability and reactivity in different environments.
  3. Decomposition: At elevated temperatures (>300 °C), etidronic acid may decompose, releasing phosphoric compounds .
Mechanism of Action

The primary mechanism of action for etidronic acid involves the inhibition of osteoclast-mediated bone resorption. This occurs through the following processes:

  1. Binding to Hydroxyapatite: Etidronic acid binds to bone mineral surfaces, inhibiting osteoclast function.
  2. Inhibition of Enzymatic Activity: It interferes with ATP metabolism within osteoclasts, leading to reduced cell viability and activity.
  3. Regulation of Bone Remodeling: By modulating osteoclast activity, etidronic acid helps maintain bone density and integrity .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Melting Point: >300 °C
  • Solubility: Soluble in water (26 mg/mL at 25 °C) .

Chemical Properties

  • pKa Values:
    • pKa1pK_a1: 1.35
    • pKa2pK_a2: 2.87
    • pKa3pK_a3: 7.03
    • pKa4pK_a4: 11.3
  • Hygroscopicity: The compound is hygroscopic, meaning it can absorb moisture from the air .
  • Stability: It exhibits good stability under high pH conditions and does not easily decompose under normal light or heat conditions.
Applications

Etidronic acid disodium salt finds various applications across different fields:

  1. Medical Uses:
    • Treatment of Paget's disease.
    • Used as a therapeutic agent for osteoporosis (though less common now).
  2. Industrial Uses:
    • Acts as a chelating agent in water treatment processes to prevent scale formation.
    • Utilized as a corrosion inhibitor for metals in various industrial applications.
    • Employed in formulations requiring phosphate-based compounds for their chelating properties .
Mechanistic Insights into Osteoclast Inhibition and Bone Remodeling

Molecular Pathways of Hydroxyapatite Crystal Binding and Osteoclast Suppression

Etidronic acid (disodium salt) exerts its primary pharmacological effect through its affinity for bone mineral components. As a first-generation bisphosphonate, its chemical structure—characterized by a P-C-P backbone—allows high-affinity binding to hydroxyapatite crystals in bone matrix. This adsorption occurs preferentially at sites of active bone resorption, where the mineral surface is exposed due to osteoclastic activity [1] [3].

Upon binding to hydroxyapatite, etidronic acid is internalized by osteoclasts during the resorptive process. The acidic microenvironment within the osteoclast's resorption lacuna (pH ~4.5) triggers the release of etidronic acid from the mineral matrix. Unlike nitrogen-containing bisphosphonates, etidronic acid is non-nitrogenous and operates through a distinct metabolic pathway. Once intracellular, it is metabolically incorporated into non-hydrolyzable adenosine triphosphate (ATP) analogs, such as β,γ-methylene (AppCp-type) ATP [1]. These cytotoxic compounds accumulate within osteoclasts, inducing:

  • Mitochondrial dysfunction: AppCp-type ATP inhibits the adenine nucleotide translocase, disrupting cellular energy metabolism [3].
  • Osteoclast apoptosis: Accumulation of cytotoxic ATP analogs triggers caspase activation and programmed cell death [1].
  • Disruption of actin rings: Essential for osteoclast adhesion to bone surfaces, leading to loss of resorptive function [3].

This mechanism results in reduced osteoclast activity and lifespan, thereby suppressing bone resorption. Table 1 summarizes key mechanistic differences among bisphosphonate classes:

Table 1: Mechanism of Action Comparison of Bisphosphonate Generations

GenerationExample CompoundMolecular TargetPrimary Intracellular Action
FirstEtidronic acidHydroxyapatiteForms cytotoxic ATP analogs → Mitochondrial toxicity → Apoptosis [1]
SecondTiludronic acidHydroxyapatiteSimilar ATP analog formation, higher potency than first-gen [1]
Nitrogen-containingZoledronic acidFarnesyl diphosphate synthaseInhibits protein prenylation → Disrupts osteoclast signaling [1]

Comparative Efficacy in Bone Resorption Inhibition: Etidronic Acid vs. Second-Generation Bisphosphonates

Etidronic acid’s antiresorptive potency is significantly lower than newer bisphosphonates. Quantitative assessments reveal a hierarchical potency profile across the drug class. Etidronic acid serves as the reference standard (relative potency = 1), with successive generations exhibiting orders-of-magnitude greater activity:

  • Pamidronate: ~100x more potent
  • Alendronate: 100–500x
  • Risedronate: 1,000x
  • Zoledronate: 5,000x [7]

This differential potency necessitates dose optimization strategies for etidronic acid to balance efficacy and safety. Continuous high-dose administration (>10 mg/kg/day) inhibits mineralization by suppressing hydroxyapatite crystal growth—a limitation not observed with newer bisphosphonates at therapeutic doses [5] [6]. Consequently, cyclical regimens (e.g., 400 mg/day for 14 days every 3 months) were developed to maximize resorption inhibition while minimizing mineralization defects [5].

Clinical evidence in Paget’s disease highlights efficacy differences:

  • Etidronic acid (5–20 mg/kg/day × 6 months): Normalizes serum alkaline phosphatase (ALP) in ≤76% of patients [5].
  • Zoledronic acid (single 5mg infusion): Induces significantly higher ALP normalization rates (89% vs. 58% at 6 months; p<0.001) with longer therapeutic durability [4].

Table 2 compares biochemical response profiles:

Table 2: Comparative Efficacy in Paget’s Disease Management

AgentDosing RegimenALP Normalization RateDuration of ResponseMineralization Risk
Etidronic acid5-20 mg/kg/day × 6 mo≤76% [5]Months to years [5]Moderate (dose-dependent) [6]
Zoledronic acidSingle 5mg IV infusion89% [4]≥2 years [4]Minimal [4]

Role in Regulating Bone Turnover Dynamics in Metabolic Bone Disorders

Etidronic acid modulates bone turnover through selective suppression of osteoclast-mediated resorption. This shifts the bone remodeling balance toward formation, particularly in high-turnover states:

Paget’s Disease of BoneIn this disorder characterized by chaotic osteoclast hyperactivity, etidronic acid:

  • Reduces serum ALP (osteoblast marker) by 50–70% and urinary hydroxyproline (osteoclast marker) by 50% [5].
  • Provides pain relief at pagetic sites in most patients, correlating with biochemical improvement [5].
  • Delivers sustained remission (up to 5 years post-therapy) in responders due to its prolonged skeletal retention [5] [6].

Osteoporosis ManagementCyclical etidronic acid therapy (400 mg/day × 14 days q3mo) demonstrates:

  • Increased lumbar BMD: Up to 5.3% over 3 years vs. baseline [5].
  • Vertebral fracture risk reduction: Comparable to hormone replacement therapy in early studies [5] [6].
  • Prevention of corticosteroid-induced bone loss: Preserves BMD via intermittent suppression of resorption [5].

The drug’s efficacy in osteoporosis stems from uncoupling resorption and formation. By transiently inhibiting excessive resorption, etidronic acid allows osteoblasts to refill remodeling space more completely, gradually improving bone mass and microarchitecture [1] [6]. However, its clinical role has diminished due to the superior anti-fracture efficacy and continuous dosing feasibility of newer agents [6] [7].

Heterotopic Ossification (HO) PreventionEtidronic acid uniquely delays mineralization of ectopic bone without preventing osteoid formation:

  • Pre-/post-surgical use (10–20 mg/kg/day) reduces HO incidence after total hip replacement or spinal cord injury [3] [6].
  • Mechanistically, it binds nascent calcium phosphate deposits in soft tissues, inhibiting crystal growth while allowing patient mobilization before ossification consolidates [3].

Properties

Product Name

Etidronic acid (disodium salt)

IUPAC Name

disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]ethyl]phosphinate;hydrate

Molecular Formula

C2H8Na2O8P2

Molecular Weight

268.01 g/mol

InChI

InChI=1S/C2H8O7P2.2Na.H2O/c1-2(3,10(4,5)6)11(7,8)9;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;;1H2/q;2*+1;/p-2

InChI Key

RCPBHUGBCPLECU-UHFFFAOYSA-L

Canonical SMILES

CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.